O-Methylnimbiol
CAS No.: 3772-54-1
Cat. No.: VC17159181
Molecular Formula: C19H26O2
Molecular Weight: 286.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3772-54-1 |
|---|---|
| Molecular Formula | C19H26O2 |
| Molecular Weight | 286.4 g/mol |
| IUPAC Name | (4aS,10aS)-6-methoxy-1,1,4a,7-tetramethyl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one |
| Standard InChI | InChI=1S/C19H26O2/c1-12-9-13-14(10-16(12)21-5)19(4)8-6-7-18(2,3)17(19)11-15(13)20/h9-10,17H,6-8,11H2,1-5H3/t17-,19+/m0/s1 |
| Standard InChI Key | LLSHPJSGKGCJSJ-PKOBYXMFSA-N |
| Isomeric SMILES | CC1=CC2=C(C=C1OC)[C@]3(CCCC([C@@H]3CC2=O)(C)C)C |
| Canonical SMILES | CC1=CC2=C(C=C1OC)C3(CCCC(C3CC2=O)(C)C)C |
Introduction
Chemical Identity and Structural Characteristics
O-Methylnimbiol belongs to the podocarpane diterpenoid class, characterized by a fused tetracyclic system comprising three six-membered rings and one five-membered ring. Its IUPAC name, (4aR,10aR)-rel-2,3,4,4a,10,10a-hexahydro-6-methoxy-1,1,4a,7-tetramethyl-9(1H)-phenanthrenone, reflects its stereochemical complexity . The compound exists as a racemic mixture (±)-form, with the methyl ether derivative of nimbiol (CAS 561-95-5) serving as its biosynthetic precursor . Key physicochemical properties include a melting point of 143°C for the purified crystals and a specific optical rotation of in chloroform, indicative of its chiral centers . UV-Vis spectroscopy reveals absorption maxima at 207 nm ( 4.18), 232 nm ( 4.15), and 279 nm ( 4.12), corresponding to conjugated π-electron systems within the molecule .
Regulatory databases list multiple identifiers for O-methylnimbiol, including PubChem CID 11369675, CAS 3772-54-1, and UNII 50E260R1P8 . Its structure has been confirmed through X-ray crystallography and NMR spectroscopy, with the methoxy group at C-12 and methyl group at C-13 critically influencing its bioactivity . The compound’s three-dimensional conformation, accessible via interactive PubChem models, shows a bent geometry that facilitates interactions with biological targets .
Natural Occurrence and Biosynthetic Pathways
O-Methylnimbiol is predominantly isolated from the bark and leaves of Azadirachta indica, a plant renowned for its ethnomedicinal and agrochemical applications . In neem, it coexists with structurally related limonoids such as azadirachtin, nimbin, and nimbolide, which collectively contribute to the plant’s insect-repellent properties . Biosynthetically, the compound originates from the oxidation and methylation of nimbiol, a podocarpane diterpene alcohol. This transformation involves cytochrome P450-mediated hydroxylation followed by O-methylation at the C-12 position, a pathway shared with other neem diterpenoids .
Ecological studies suggest O-methylnimbiol functions as a phytoalexin, deterring herbivores and pathogens through its insect growth-regulating effects . Its concentration in neem tissues varies seasonally, peaking during the monsoon period when insect predation pressure is highest, as observed in phytochemical analyses of Indian neem populations .
Pharmacological and Biological Activities
Insecticidal and Larvicidal Effects
O-Methylnimbiol exhibits potent insect growth-regulating activity against Aedes aegypti and Anopheles stephensi, vectors of dengue and malaria, respectively. In fourth-instar larvae, the compound disrupts ecdysone biosynthesis, leading to incomplete pupation and mortality at LC₅₀ values of 12.5 ppm . Mechanistic studies indicate it inhibits chitin synthase activity, impairing cuticle formation during molting . Comparative analyses with synthetic insecticides like pyrethroids reveal a slower but more sustainable mode of action, making it suitable for integrated pest management programs .
Anti-inflammatory and Cytotoxic Properties
In murine models, O-methylnimbiol reduces carrageenan-induced paw edema by 58% at 50 mg/kg, comparable to ibuprofen . This effect correlates with suppression of NF-κB and COX-2 pathways, as evidenced by Western blot analyses . Cytotoxicity screenings against MCF-7 breast cancer cells show moderate activity (IC₅₀ 45 µM), likely mediated through ROS generation and mitochondrial apoptosis .
Synthesis and Analytical Characterization
Chemical Synthesis
The racemic synthesis of O-methylnimbiol proceeds via methylation of nimbiol (CAS 561-95-5) using dimethyl sulfate in alkaline conditions, yielding 72% product . An alternative route involves semisynthesis from podocarpic acid, where Birch reduction of the aromatic A-ring followed by Oppenauer oxidation constructs the ketone functionality at C-7 . Recent advances employ enzymatic methylation using S-adenosylmethionine (SAM)-dependent methyltransferases, achieving 89% enantiomeric excess in the (+)-enantiomer .
Analytical Methods
Reverse-phase HPLC (C18 column, 70:30 methanol-water) elutes O-methylnimbiol at 14.3 min with 254 nm detection . GC-MS analysis using a DB-5MS column shows characteristic fragments at m/z 286 (M⁺), 268 (M⁺–H₂O), and 121 (base peak) . Quantitative NMR with 1,3,5-trimethoxybenzene as an internal standard enables purity assessment, with δ 3.27 (s, OCH₃) and δ 1.21 (s, C-4a CH₃) serving as diagnostic signals .
Future Research Directions
While O-methylnimbiol’s insecticidal mechanisms are well-characterized, its interactions with mammalian molecular targets remain underexplored. Structural optimization through C-7 ketone reduction or C-12 methoxy replacement could yield derivatives with improved pharmacokinetics. Ecological studies must assess non-target effects on aquatic ecosystems, particularly mayfly and daphnia populations. Advances in metabolic engineering of Azadirachta cell cultures may enable sustainable production, circumventing the current reliance on plant extraction.
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